

# Edralbrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Edralbrutinib**, also known as TG-1701, is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1] **Edralbrutinib** covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the characterization of **Edralbrutinib**.

## **Chemical Structure and Properties**

**Edralbrutinib** is a complex heterocyclic molecule with the systematic IUPAC name 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one.[1] Its chemical and physical properties are summarized in the tables below.

#### **Table 1: Chemical Identifiers for Edralbrutinib**



| Identifier       | Value                                                                                                                                     |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-<br>[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-<br>pyrrolo[2,3-d]pyridazin-7-one[1] |
| Synonyms         | TG-1701, TG 1701, TG1701[1]                                                                                                               |
| CAS Number       | 1858206-58-2[1]                                                                                                                           |
| Chemical Formula | C26H21F2N5O3[1]                                                                                                                           |
| InChI Key        | DNPOFZXZJJDQLB-MRXNPFEDSA-N[1]                                                                                                            |
| SMILES           | C#CC(=O)N1CCINVALID-LINK<br>N1C=C(C2=C1N=NC(=O)C2N)C1=CC=C(OC2<br>=C(F)C=CC=C2F)C=C1                                                      |

Table 2: Physicochemical Properties of Edralbrutinib

| Property         | -<br>Value                                                           |
|------------------|----------------------------------------------------------------------|
| Molecular Weight | 489.48 g/mol [1]                                                     |
| Exact Mass       | 489.1612 g/mol [1]                                                   |
| Solubility       | DMSO: 98 mg/mL (200.21 mM)[2]                                        |
| Appearance       | Solid powder                                                         |
| Storage          | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[1] |

# **Mechanism of Action and Signaling Pathway**

**Edralbrutinib** is an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor (BCR), BTK is phosphorylated and in turn activates downstream signaling pathways, including the PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial for B-cell proliferation and survival.



**Edralbrutinib**'s mechanism of action involves the formation of a covalent bond with the cysteine 481 (Cys-481) residue within the ATP-binding domain of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade and leading to decreased proliferation and survival of malignant B-cells.[1]



Click to download full resolution via product page

**Diagram 1: Edralbrutinib**'s inhibition of the BTK signaling pathway.

## **Pharmacological Properties**

**Edralbrutinib** has demonstrated high potency and selectivity for BTK. In a binding assay against a panel of 441 human kinases, **Edralbrutinib** was found to be more selective than the first-generation BTK inhibitor, ibrutinib.[1]

Table 3: In Vitro Pharmacological Data for Edralbrutinib

| Parameter                  | Value          | Comparison (Ibrutinib) |
|----------------------------|----------------|------------------------|
| BTK Binding Affinity (Kd)  | 3 nmol/L[1][2] | 1.5 nmol/L[1]          |
| BTK Kinase Activity (EC50) | 6.70 nmol/L[1] | 1.65 nmol/L (IC50)[1]  |
| EGFR Binding Affinity (Kd) | >10,000 nmol/L | 74 nmol/L              |
| ITK Binding Affinity (Kd)  | >10,000 nmol/L | 210 nmol/L             |
| TXK Binding Affinity (Kd)  | >10,000 nmol/L | 147 nmol/L             |
| JAK3 Binding Affinity (Kd) | >10,000 nmol/L | 106 nmol/L             |





Table 4: In Vivo Pharmacological Data for Edralbrutinib

(MINO Xenograft Model)

| Dose      | Tumor Growth Inhibition (TGI) | Comparison (Ibrutinib) |
|-----------|-------------------------------|------------------------|
| 25 mg/kg  | 56%[1]                        | -                      |
| 50 mg/kg  | 72%[1]                        | -                      |
| 100 mg/kg | 78%[1]                        | 70% (at 100 mg/kg)[1]  |

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the characterization of **Edralbrutinib** are provided below.

## **Kinase Binding Assay**

- Objective: To determine the selectivity of Edralbrutinib against a broad panel of human kinases.
- · Methodology:
  - The binding of Edralbrutinib (at a concentration of 1 μmol/L) was assessed against a
    panel of 441 human kinases using the DiscoverX KINOMEscan™ technology.[1]
  - This competitive binding assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site.
  - The amount of kinase-ligand interaction is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
  - Results are reported as the percentage of the kinase that remains bound to the ligand in the presence of the test compound, from which the dissociation constant (Kd) can be calculated.[1]

## **BTK Kinase Activity Assay**



- Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of Edralbrutinib for inhibiting BTK kinase activity.
- Methodology:
  - A radioactive <sup>33</sup>P-ATP filtration assay was utilized to measure the kinase activity of wildtype BTK.[1][3]
  - The assay was performed in the presence of increasing concentrations of Edralbrutinib.
  - The reaction mixture contained the BTK enzyme, a suitable substrate (e.g., a peptide substrate), and <sup>33</sup>P-labeled ATP.
  - The reaction was allowed to proceed for a defined period, after which the reaction products were captured on a filter membrane.
  - The amount of incorporated <sup>33</sup>P was quantified using a scintillation counter.
  - The EC<sub>50</sub> value was determined by plotting the percentage of kinase inhibition against the logarithm of the **Edralbrutinib** concentration.[1]

#### In Vitro BTK Occupancy Assay

- Objective: To measure the engagement of Edralbrutinib with its target, BTK, within a cellular context.
- · Methodology:
  - The BTK-expressing follicular lymphoma cell line DoHH-2 was used.[1]
  - Cells were incubated with varying concentrations of Edralbrutinib.
  - Following incubation, the cells were lysed.
  - The cell lysates were then incubated with a fluorescently labeled BTK-specific probe that competes for binding to the BTK active site.

## Foundational & Exploratory





- The amount of fluorescent probe bound to BTK was measured, which is inversely proportional to the occupancy of BTK by Edralbrutinib.
- Complete BTK occupancy is achieved when the fluorescent signal is maximally reduced.
   [1]





Click to download full resolution via product page

**Diagram 2:** General experimental workflow for **Edralbrutinib** characterization.



## **Cell Viability Assay**

- Objective: To assess the effect of **Edralbrutinib** on the proliferation and viability of B-cell non-Hodgkin lymphoma (B-NHL) cell lines.
- Methodology:
  - A panel of B-NHL cell lines, including those with wild-type BTK and the C481S resistance mutation, were used.[1]
  - Cells were seeded in multi-well plates and treated with increasing concentrations of Edralbrutinib for a specified duration (e.g., 72 hours).[3]
  - Cell viability was measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3]
  - This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
  - The luminescent signal was read using a plate reader, and the IC₅₀ values were calculated.

## In Vivo Xenograft Study

- Objective: To evaluate the antitumor efficacy of **Edralbrutinib** in a mouse model of B-NHL.
- Methodology:
  - Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with a B-NHL cell line (e.g., MINO).[1][3]
  - Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
  - Edralbrutinib was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) for a
    defined treatment period (e.g., 16 days).[1]
  - Tumor volumes were measured regularly using calipers.



 At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.[1]

#### Conclusion

**Edralbrutinib** is a next-generation irreversible BTK inhibitor with a distinct selectivity profile compared to first-in-class agents. Its potent and selective inhibition of BTK translates to significant antitumor activity in preclinical models of B-cell malignancies. The data summarized in this technical guide provide a comprehensive overview of its chemical, physicochemical, and pharmacological properties, supporting its ongoing clinical development. The detailed experimental protocols offer a framework for researchers and scientists to further investigate the properties and potential applications of **Edralbrutinib** and similar targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- To cite this document: BenchChem. [Edralbrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324443#edralbrutinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com